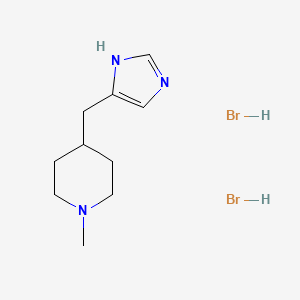

Methimepip dihydrobromide

Description

Structure

3D Structure

Properties

CAS No. |

151070-80-3 |

|---|---|

Molecular Formula |

C10H17N3 |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

4-(1H-imidazol-5-ylmethyl)-1-methylpiperidine |

InChI |

InChI=1S/C10H17N3/c1-13-4-2-9(3-5-13)6-10-7-11-8-12-10/h7-9H,2-6H2,1H3,(H,11,12) |

InChI Key |

KIAVPENCSGKVQP-UHFFFAOYSA-N |

SMILES |

CN1CCC(CC1)CC2=CN=CN2.Br.Br |

Canonical SMILES |

CN1CCC(CC1)CC2=CN=CN2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Methimepip dihydrobromide |

Origin of Product |

United States |

Foundational & Exploratory

Methimepip Dihydrobromide: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methimepip is a highly potent and selective histamine H3 receptor agonist.[1] As the N-methylated analog of immepip, it demonstrates a significant affinity for the human H3 receptor, with a pKi of 9.0.[1] Notably, Methimepip exhibits a 2000-fold selectivity for the H3 receptor over the H4 receptor and more than a 10,000-fold selectivity over the H1 and H2 receptors.[1] This remarkable selectivity makes it a valuable tool for researchers studying the pharmacology of the H3 receptor and its role in various physiological processes. In vivo studies in rats have shown that Methimepip can reduce the basal level of brain histamine by approximately 75% following intraperitoneal administration.[1] The dihydrobromide salt form of Methimepip is often utilized for its stability and solubility in aqueous solutions. This guide provides an in-depth overview of the synthesis and chemical properties of Methimepip dihydrobromide, offering valuable insights for its application in research and drug development.

Synthesis of Methimepip Dihydrobromide

While a detailed, step-by-step synthesis protocol for Methimepip dihydrobromide is not extensively documented in publicly available literature, a plausible and representative synthetic route can be devised based on the known synthesis of its parent compound, immepip, and general methodologies for the N-alkylation of piperidines. Methimepip is derived from immepip through the introduction of a methyl group onto the piperidine nitrogen.[1]

Representative Synthetic Pathway

The synthesis can be conceptualized as a two-stage process: the initial synthesis of the immepip precursor followed by N-methylation and subsequent salt formation.

Caption: Proposed synthetic pathway for Methimepip Dihydrobromide.

Experimental Protocol (Representative)

Part 1: Synthesis of Immepip (Precursor)

The synthesis of immepip, 4-(1H-imidazol-4-ylmethyl)piperidine, can be achieved through various published methods. A common approach involves the coupling of a histamine derivative with a suitable piperidine synthon.

Part 2: N-Methylation of Immepip to form Methimepip

This step introduces the methyl group to the piperidine nitrogen of immepip.

-

Dissolution: Dissolve immepip (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution to act as a proton scavenger.

-

Addition of Methylating Agent: Slowly add a methylating agent, such as methyl iodide (CH3I) (1.1 equivalents), to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methimepip free base.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure Methimepip.

Part 3: Formation of Methimepip Dihydrobromide

-

Dissolution: Dissolve the purified Methimepip free base in a suitable solvent, such as isopropanol or ethanol.

-

Acidification: Slowly add a solution of hydrobromic acid (HBr) in a suitable solvent (e.g., acetic acid or an ethereal solution) (2 equivalents) to the stirred solution of Methimepip.

-

Precipitation: The dihydrobromide salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Isolation and Drying: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum to yield Methimepip dihydrobromide as a solid.

Chemical Properties of Methimepip Dihydrobromide

The chemical properties of Methimepip dihydrobromide are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-(1H-imidazol-5-ylmethyl)-1-methylpiperidine;dihydrobromide | |

| Molecular Formula | C10H19N3 · 2HBr | |

| Molecular Weight | 341.10 g/mol | |

| CAS Number | 817636-54-7 | |

| Appearance | Expected to be a white to off-white solid | |

| Solubility | Expected to be soluble in water and polar organic solvents | |

| pKa | The piperidine nitrogen is basic, and the imidazole ring has both acidic and basic properties. The dihydrobromide salt form indicates at least two basic sites that are protonated. |

Analytical Methods for Characterization

A comprehensive analysis of Methimepip dihydrobromide is crucial to confirm its identity, purity, and quality. A combination of chromatographic and spectroscopic techniques is recommended.

Analytical Workflow

Caption: A typical analytical workflow for the characterization of Methimepip Dihydrobromide.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of Methimepip dihydrobromide. A reverse-phase method would be suitable for this polar compound.

-

Column: A C18 column is a common choice for the separation of small polar molecules.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[2][3]

-

Detection: UV detection at a wavelength where the imidazole chromophore absorbs (around 210-220 nm) would be appropriate.

-

Purpose: To determine the percentage purity of the compound and to detect any impurities from the synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing definitive molecular weight information.

-

Ionization: Electrospray ionization (ESI) in positive ion mode would be effective for this basic compound, detecting the [M+H]+ ion.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to determine the accurate mass of the parent ion.

-

Purpose: To confirm the molecular weight of Methimepip and to identify the mass of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of Methimepip dihydrobromide.

-

¹H NMR: Will provide information on the number of different types of protons and their connectivity. The spectrum would show characteristic signals for the imidazole ring protons, the piperidine ring protons, and the N-methyl protons.[4]

-

¹³C NMR: Will show the number of different types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

-

Solvent: A deuterated solvent such as D₂O or DMSO-d₆ would be suitable.

-

Purpose: Unambiguous confirmation of the chemical structure of Methimepip.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule.

-

Expected Absorptions: Characteristic peaks for N-H stretching (from the imidazole ring), C-H stretching (aliphatic and aromatic), C=N and C=C stretching (from the imidazole ring), and C-N stretching are expected.

-

Purpose: To provide supporting evidence for the presence of key functional groups.

Conclusion

Methimepip dihydrobromide is a highly selective and potent histamine H3 receptor agonist with significant potential as a research tool. While detailed synthetic and analytical protocols are not widely published, this guide provides a comprehensive overview based on established chemical principles and methodologies for similar compounds. The proposed synthetic route and analytical workflow offer a solid foundation for researchers and drug development professionals working with this important pharmacological agent. As with any chemical synthesis and analysis, all procedures should be conducted with appropriate safety precautions and validated for their intended purpose.

References

- (Referenced information on general synthesis of piperidine deriv

- (Referenced information on general synthesis of imidazole deriv

- (Referenced information on N-alkyl

- Kitbunnadaj, R., et al. (2005). N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist. Journal of Medicinal Chemistry, 48(6), 2100-2107.

- (Referenced information on general properties of dihydrobromide salts)

- (Referenced information on general HPLC methods for polar compounds)

- (Referenced information on general LC-MS analysis of pharmaceuticals)

- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3587.

- (Referenced information on general FTIR spectroscopy of heterocyclic compounds)

- (Referenced inform

- Ali, I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5993.

- Gilar, M., et al. (2005). Two-dimensional separation of peptides using RP-RP-HPLC.

Sources

- 1. N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

In Vivo Effects of Methimepip Dihydrobromide on Neurotransmitter Release

Executive Summary

Methimepip dihydrobromide is a highly potent and selective histamine H3 receptor agonist. Unlike earlier generation agonists (e.g., (R)-

This technical guide details the mechanistic impact of Methimepip on neurotransmitter release, specifically focusing on its role as a presynaptic inhibitor. It provides a validated experimental framework for measuring these effects using microdialysis in rodent models. The guide is designed for researchers investigating the histaminergic modulation of cognitive processes, sleep-wake cycles, and synaptic plasticity.

Pharmacological Profile & Mechanism of Action[1]

Selectivity and Affinity

Methimepip binds with high affinity (pK_i ~ 9.0) to the histamine H3 receptor.[1][2][3][4] Its selectivity profile is superior to immepip, showing >1000-fold selectivity over H4 receptors, which is crucial for distinguishing central H3 effects from peripheral immune modulation.

Signal Transduction Pathway

The H3 receptor is a G_i/o-coupled GPCR. Upon activation by Methimepip, the

-

Autoreceptor Function: Located on histaminergic neurons (e.g., Tuberomammillary nucleus), activation inhibits the synthesis and release of Histamine .

-

Heteroreceptor Function: Located on non-histaminergic terminals (e.g., Cortex, Hippocampus, Striatum), activation inhibits the release of Acetylcholine (ACh) , Glutamate , Dopamine , and Norepinephrine .

Mechanistic Diagram

The following diagram illustrates the intracellular cascade triggered by Methimepip binding, resulting in the suppression of neurotransmitter exocytosis.

Figure 1: Signal transduction pathway of Methimepip-induced presynaptic inhibition via H3 receptors.

In Vivo Experimental Data

The following data summarizes the expected physiological responses to systemic Methimepip administration (1–5 mg/kg i.p. or s.c.) in rodent models.

Quantitative Effects on Neurotransmitters

| Neurotransmitter | Brain Region | Effect Type | Observed Change | Mechanism |

| Histamine | Hypothalamus / Cortex | Autoreceptor | Decrease (30–50%) | Direct inhibition of histaminergic firing and synthesis. |

| Acetylcholine | Prefrontal Cortex / Hippocampus | Heteroreceptor | Decrease (20–40%) | Modulation of cholinergic terminals; impacts cognitive throughput. |

| Glutamate | Dentate Gyrus (Hippocampus) | Heteroreceptor | Decrease in Release Probability | Reduces synaptic efficacy; mimics deficits seen in prenatal alcohol exposure.[4] |

| Dopamine | Striatum | Heteroreceptor | Modest Decrease | Interaction with D1/D2 pathways; less pronounced than ACh effects. |

Key Findings

-

Kitbunnadaj et al. (2005): Demonstrated that systemic Methimepip significantly lowers cortical histamine release, validating its ability to cross the blood-brain barrier and engage central autoreceptors.

-

Bacciottini et al. (2002): Established that H3 activation inhibits ACh release, providing a mechanistic basis for the cognitive impairment sometimes observed with H3 agonists (and conversely, the cognitive enhancement seen with antagonists).

-

LTP Modulation: Methimepip treatment in control rats mimics the deficits in Long-Term Potentiation (LTP) observed in models of prenatal alcohol exposure, attributed to reduced glutamate release probability.[4]

Validated Microdialysis Protocol

To accurately measure the effects of Methimepip, a robust microdialysis setup is required. The following protocol ensures data integrity and minimizes artifacts.

Experimental Workflow Diagram

Figure 2: Sequential workflow for in vivo microdialysis assessment of Methimepip.

Detailed Methodology

Step 1: Stereotaxic Surgery [4]

-

Anesthesia: Urethane (1.5 g/kg) or Isoflurane (induction 4%, maintenance 1.5-2%). Urethane is preferred for acute terminal studies to avoid anesthesia fluctuations affecting neurotransmitter baselines.

-

Probe Target:

-

Hippocampus (AP -5.0, L +5.0, DV -7.0) for ACh/Glutamate.

-

Prefrontal Cortex (AP +3.2, L +0.6, DV -3.0) for Histamine/ACh.

-

-

Probe Type: Concentric dialysis probe with 2mm active membrane length (Cut-off 20-50 kDa).

Step 2: Perfusion & Stabilization

-

Perfusion Fluid: Artificial Cerebrospinal Fluid (aCSF) containing (in mM): NaCl 147, KCl 2.7, CaCl2 1.2, MgCl2 0.85.

-

Flow Rate: 1.0 - 2.0

L/min. -

Stabilization: Perfuse for at least 90-120 minutes post-insertion to allow basal levels to stabilize before collecting samples.

Step 3: Drug Administration & Sampling

-

Baseline: Collect 3 consecutive samples (20 min intervals) to establish basal release (variation <10%).

-

Treatment: Inject Methimepip dihydrobromide (dissolved in saline) intraperitoneally (i.p.) or subcutaneously (s.c.).

-

Dose Range: 1 mg/kg is standard for specific H3 engagement; >10 mg/kg may lose selectivity.

-

-

Post-Treatment: Continue sampling for 120–180 minutes to capture the inhibition phase and potential recovery.

Step 4: Analytical Quantitation

-

Histamine: HPLC with fluorometric detection (post-column derivatization with o-phthalaldehyde).

-

Acetylcholine: HPLC with electrochemical detection (enzymatic reactor with Acetylcholine oxidase).

Implications for Drug Development

While H3 antagonists are the primary focus for cognitive enhancement (e.g., Alzheimer's, Narcolepsy), H3 agonists like Methimepip are vital for:

-

Target Validation: Confirming that a receptor population is functionally active in a specific brain region.

-

Safety Profiling: Understanding the "ceiling" of H3-mediated inhibition helps predict side effects of H3-modulating therapies.

-

Negative Control: In assays screening for cognitive enhancers, Methimepip serves as a pharmacological stressor to test the resilience of a system or the efficacy of a reversal agent.

Self-Validation Check (Control Experiment)

To confirm that the observed reduction in neurotransmitter release is H3-mediated and not an artifact:

-

Protocol: Pre-treat the animal with a selective H3 antagonist (e.g., Thioperamide 5 mg/kg or ABT-239 ).

-

Expected Result: The antagonist should block the Methimepip-induced decrease in release, restoring levels to near baseline. If inhibition persists, off-target effects (non-H3) are indicated.

References

-

Kitbunnadaj, R., et al. (2005). "Methimepip: A Novel Histamine H3 Receptor Agonist with High Affinity and Selectivity."[4] Journal of Medicinal Chemistry.

-

Bacciottini, L., et al. (2002). "Endogenous histamine in the control of acetylcholine release in the rat cortex." Pharmacological Research.

-

Savage, D. D., et al. (2010). "Differential effects of the histamine H3 receptor agonist methimepip on dentate granule cell excitability, paired-pulse plasticity and long-term potentiation in prenatal alcohol-exposed rats." Neuroscience.

-

Blandina, P., et al. (1996). "Histamine H3 receptor activation inhibits acetylcholine release from the rat cortex." Journal of Pharmacology and Experimental Therapeutics.

Sources

- 1. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential effects of the histamine H3 receptor agonist methimepip on dentate granule cell excitability, paired-pulse plasticity and long-term potentiation in prenatal alcohol-exposed rats - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of Methimepip dihydrobromide

A Highly Selective Histamine H3 Receptor Agonist for CNS Research

Executive Summary

Methimepip dihydrobromide is a potent, high-affinity, and extremely selective agonist of the histamine H3 receptor (H3R). Unlike earlier generation agonists (e.g., (R)-

Chemical & Physical Identity

Methimepip is an imidazole derivative structurally related to the endogenous ligand histamine and the agonist immepip. The dihydrobromide salt is utilized to enhance aqueous solubility for experimental applications.

| Property | Specification |

| Chemical Name | 4-(1H-imidazol-4-ylmethyl)piperidine dihydrobromide |

| Active Moiety | Methimepip |

| CAS Number | 817636-54-7 (Dihydrobromide) |

| Molecular Formula | C10H17N3 · 2HBr |

| Molecular Weight | 341.09 g/mol (Salt); 179.26 g/mol (Base) |

| Solubility | Water (100 mM), DMSO (100 mM) |

| Appearance | White to off-white solid |

Pharmacological Profile[1][2][3][4][5]

3.1 Receptor Affinity and Selectivity

Methimepip is defined by its exceptional selectivity profile. It binds to the H3 receptor with sub-nanomolar affinity while maintaining a safety margin of >1000-fold against other histamine receptor subtypes.

Table 1: Binding Affinity Profile (Human Receptors)

| Receptor Subtype | Ligand Function | Affinity (pKi) | Ki (nM) | Selectivity Ratio (vs H3) |

| H3 | Full Agonist | 9.0 | 1.0 | 1 |

| H4 | Weak Partial Agonist | 5.7 | ~2,000 | > 2,000 |

| H1 | Inactive | < 5.0 | > 10,000 | > 10,000 |

| H2 | Inactive | < 5.0 | > 10,000 | > 10,000 |

Data synthesized from Kitbunnadaj et al. (2005) and R&D Systems biological data.

3.2 Mechanism of Action: G-Protein Signaling

The H3 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the G

Key Downstream Effects:

-

Inhibition of Adenylyl Cyclase (AC): The activated G

subunit inhibits AC, leading to a rapid reduction in intracellular cAMP levels. -

MAPK Activation: G

subunits released during signaling can activate the ERK/MAPK phosphorylation cascade, promoting long-term cellular responses. -

Presynaptic Inhibition: In the CNS, H3R activation hyperpolarizes the membrane (often via modulation of Ca

channels), inhibiting the release of histamine (autoreceptor) and other neurotransmitters like ACh and Norepinephrine (heteroreceptor).

Experimental Protocols

Protocol A: [

S]GTP

S Functional Binding Assay

Purpose: To quantify the functional potency (EC

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

, 100 mM NaCl, 1 mM EDTA, 1 -

Ligand: Methimepip dihydrobromide (10

to 10 -

Radioligand: [

S]GTP -

Membranes: Rat cerebral cortex homogenates or H3R-transfected CHO cell membranes.

Workflow:

-

Preparation: Dilute membranes in Assay Buffer to a concentration of 5–10

g protein/well. -

GDP Loading: Pre-incubate membranes with 1

M GDP for 15 minutes at 25°C. Critical Step: GDP is required to reduce basal G-protein activity. -

Incubation: Add Methimepip (varying concentrations) and 0.1 nM [

S]GTP -

Equilibrium: Incubate for 60 minutes at 25°C.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure filter-bound radioactivity via liquid scintillation counting.

Protocol B: In Vivo Administration (Rodent)

Purpose: To study central H3R modulation (e.g., sleep-wake cycle, memory).

-

Vehicle: Saline (0.9% NaCl). Methimepip is highly water-soluble.

-

Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.).

-

Effective Dose Range: 5 – 10 mg/kg (Rat/Mouse).

-

Time Course: Maximal brain concentration typically reached within 30–45 minutes; effects persist for 2–4 hours.

References

-

Kitbunnadaj, R., et al. (2005). N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist. Journal of Medicinal Chemistry, 48(6), 2100–2107.[2]

-

R&D Systems. Methimepip dihydrobromide Product Datasheet. Bio-Techne.

-

Tedford, C. E., et al. (1999). Pharmacological characterization of GT-2016, a non-imidazole histamine H3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 289(2), 1160-1168. (Contextual reference for H3 binding protocols).

-

Gbahou, F., et al. (2003). Protean agonism at the histamine H3 receptor: evidence for the constitutive activity of the H3 receptor. British Journal of Pharmacology, 140(8), 1439-1449.

Sources

- 1. Influence of the Novel Histamine H3 Receptor Antagonist/Inverse Agonist M39 on Gastroprotection and PGE2 Production Induced by (R)-Alpha-Methylhistamine in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential effects of the histamine H3 receptor agonist methimepip on dentate granule cell excitability, paired-pulse plasticity and long-term potentiation in prenatal alcohol-exposed rats - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research Applications of Methimepip Dihydrobromide: An In-Depth Technical Guide

Introduction: Unveiling the Potential of a Selective Histamine H3 Receptor Agonist

In the intricate landscape of neuroscience research, the histaminergic system presents a compelling target for therapeutic intervention in a host of neurological and psychiatric disorders. Methimepip, a potent and highly selective agonist for the histamine H3 receptor, has emerged as a critical research tool for dissecting the role of this receptor in brain function and disease. This technical guide provides an in-depth exploration of the preclinical research applications of Methimepip dihydrobromide, offering a blend of theoretical insights and practical, field-proven experimental protocols. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to effectively leverage this compound in their preclinical investigations.

Unlike traditional guides, this document is structured to provide a narrative that builds from the fundamental pharmacology of Methimepip to its nuanced applications in sophisticated preclinical models. We delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps, but a self-validating system for generating robust and reproducible data.

The Core Pharmacology of Methimepip

Methimepip, chemically known as 4-(1H-imidazol-4-ylmethyl)-1-methylpiperidine, is distinguished by its high affinity and selectivity for the histamine H3 receptor. The dihydrobromide salt is the form commonly utilized in research due to its stability and solubility.

Mechanism of Action: A Tale of Two Receptors

The primary mechanism of action of Methimepip is its agonism at presynaptic histamine H3 autoreceptors. These receptors are located on histaminergic neurons and function as a negative feedback mechanism, inhibiting the synthesis and release of histamine. By activating these autoreceptors, Methimepip effectively reduces the levels of histamine in the synaptic cleft.

Furthermore, H3 receptors are also expressed as heteroreceptors on non-histaminergic neurons. In this capacity, they modulate the release of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[1] Methimepip's activation of these heteroreceptors leads to a downstream modulation of these neurotransmitter systems, a critical aspect of its pharmacological profile.

Signaling Pathways: From Receptor to Cellular Response

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon agonist binding, such as with Methimepip, the following signaling cascade is initiated:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]

-

Modulation of MAP Kinase Pathway: The βγ-subunits of the G protein can activate downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) / extracellular signal-regulated kinase (ERK) pathway. This activation can occur through various intermediaries, including phospholipase C (PLC), protein kinase C (PKC), and transactivation of the epidermal growth factor receptor (EGFR).

Receptor Binding Profile

The selectivity of Methimepip for the H3 receptor over other histamine receptor subtypes is a key attribute that makes it a valuable research tool.

| Receptor Subtype | Binding Affinity (pKi) | Functional Activity (pEC50) | Reference |

| Human Histamine H3 | 9.0 | 9.5 | [3] |

| Human Histamine H1 | <5.0 | - | [3] |

| Human Histamine H2 | <5.0 | - | [3] |

| Human Histamine H4 | 5.7 | - | [3] |

Preclinical Research Applications

The unique pharmacological profile of Methimepip lends itself to a variety of preclinical research applications, primarily in the realm of neuroscience.

Investigation of Cognitive Function and Synaptic Plasticity

A significant area of research for Methimepip has been in understanding the role of the histaminergic system in cognitive processes. Studies have utilized Methimepip to probe its effects on synaptic plasticity, the cellular mechanism underlying learning and memory.

Causality Behind Experimental Choices: The rationale for using Methimepip in these studies is twofold. Firstly, by reducing histamine release, it allows for the investigation of the role of endogenous histamine in processes like long-term potentiation (LTP). Secondly, its modulation of acetylcholine release provides a tool to study the interplay between the histaminergic and cholinergic systems in cognitive function.

A key application has been in animal models of prenatal alcohol exposure (PAE), where deficits in synaptic plasticity are observed. In this context, Methimepip has been used to investigate how alterations in the histaminergic system contribute to these cognitive impairments.[4]

Modulation of the Sleep-Wake Cycle

Given the well-established role of histamine in promoting wakefulness, H3 receptor agonists like Methimepip are valuable tools for studying the regulation of sleep. By reducing histaminergic tone, Methimepip has been shown to promote non-rapid eye movement (NREM) sleep.[5]

Causality Behind Experimental Choices: The choice of Methimepip in sleep studies is driven by its ability to potently and selectively suppress brain histamine levels. This allows for a targeted investigation of the consequences of reduced histaminergic signaling on sleep architecture.

A Note on Pharmacokinetics and Metabolism

Recommendation for Researchers: It is strongly recommended that researchers undertaking preclinical studies with Methimepip conduct preliminary pharmacokinetic assessments to determine key parameters such as bioavailability, half-life, and brain penetration in their chosen animal model and administration route. This will ensure appropriate dosing strategies and accurate interpretation of experimental results.

Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments relevant to the preclinical study of Methimepip. These protocols are designed to be self-validating and are based on established methodologies in the field.

In Vitro Assays

This assay measures the functional activation of the H3 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.

Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H3 receptor.

-

Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in assay buffer and determine protein concentration using a standard protein assay (e.g., Bradford).

-

-

Assay Procedure:

-

In a 96-well plate, add the following in order:

-

50 µL of assay buffer or Methimepip dihydrobromide at various concentrations.

-

25 µL of cell membranes (10-20 µg of protein).

-

25 µL of [³⁵S]GTPγS (final concentration 0.1 nM) and GDP (final concentration 10 µM).

-

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of Methimepip concentration and determine the EC₅₀ and Eₘₐₓ values using non-linear regression analysis.

-

This assay quantifies the inhibition of adenylyl cyclase activity by measuring the decrease in intracellular cAMP levels following H3 receptor activation.

Protocol:

-

Cell Culture and Stimulation:

-

Seed CHO-H3R cells in a 24-well plate and grow to confluence.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20 minutes to prevent cAMP degradation.

-

Add Methimepip dihydrobromide at various concentrations and incubate for 15 minutes.

-

Stimulate the cells with forskolin (10 µM) for 15 minutes to activate adenylyl cyclase.

-

-

cAMP Measurement:

-

Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation as a function of Methimepip concentration to determine the IC₅₀ value.

-

In Vivo Assays

This technique allows for the direct measurement of extracellular histamine levels in the brain of a freely moving animal.

Protocol:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Implant a microdialysis guide cannula into the desired brain region (e.g., hypothalamus or prefrontal cortex) using stereotaxic coordinates.

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover for at least 48 hours.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe (e.g., 2 mm membrane length, 20 kDa cutoff) through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Allow for a 2-3 hour equilibration period to establish a stable baseline of histamine levels.

-

Collect dialysate samples at regular intervals (e.g., 20 minutes) into vials containing a stabilizing agent (e.g., perchloric acid).

-

-

Drug Administration and Sample Collection:

-

Administer Methimepip dihydrobromide (e.g., 5 mg/kg, intraperitoneally) or vehicle.

-

Continue collecting dialysate samples for at least 3 hours post-injection.

-

-

Histamine Analysis:

-

Analyze the histamine concentration in the dialysate samples using a highly sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.[10]

-

-

Data Analysis:

-

Express the histamine levels as a percentage of the mean baseline concentration.

-

Compare the histamine levels between the Methimepip-treated and vehicle-treated groups using appropriate statistical tests.

-

The NOR test is a widely used behavioral assay to assess recognition memory in rodents.[3][11][12]

Protocol:

-

Habituation (Day 1):

-

Place each mouse individually into an open-field arena (e.g., 40 x 40 x 40 cm) for 10 minutes to allow for habituation to the environment.

-

-

Training/Familiarization (Day 2):

-

Place two identical objects in the arena.

-

Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).

-

Administer Methimepip dihydrobromide or vehicle at a predetermined time before the training session.

-

-

Testing (Day 2, after a retention interval):

-

After a retention interval (e.g., 1 hour or 24 hours), return the mouse to the arena.

-

One of the familiar objects is replaced with a novel object.

-

Record the time the mouse spends exploring each object for a set period (e.g., 5 minutes).

-

-

Data Analysis:

-

Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.

-

Compare the DI between the treatment groups.

-

The MWM is a classic behavioral task to assess hippocampal-dependent spatial learning and memory.[13][14][15][16][17]

Protocol:

-

Apparatus:

-

A circular pool (e.g., 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-24°C.

-

A hidden escape platform submerged 1-2 cm below the water surface.

-

Various extra-maze visual cues are placed around the room.

-

-

Acquisition Training (Days 1-5):

-

Conduct 4 trials per day for 5 consecutive days.

-

For each trial, gently place the mouse into the water at one of four randomized starting positions.

-

Allow the mouse to swim freely for a maximum of 60-90 seconds to find the hidden platform.

-

If the mouse fails to find the platform within the time limit, guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

Administer Methimepip dihydrobromide or vehicle daily before the first trial.

-

-

Probe Trial (Day 6):

-

Remove the escape platform from the pool.

-

Allow the mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

-

Data Analysis:

-

During acquisition, measure the escape latency (time to find the platform) and path length.

-

In the probe trial, measure the time spent in the target quadrant and the number of crossings over the former platform location.

-

Compare the performance between treatment groups.

-

Conclusion and Future Directions

Methimepip dihydrobromide is a powerful and selective tool for the preclinical investigation of the histaminergic system. Its ability to potently modulate histamine and other neurotransmitter release provides a unique avenue for exploring the role of the H3 receptor in a variety of physiological and pathological processes. While its application has been demonstrated in the fields of cognitive function and sleep regulation, the full extent of its research potential remains to be explored.

Future research should focus on elucidating the pharmacokinetic profile of Methimepip to facilitate more precise and translatable preclinical studies. Furthermore, its application in a broader range of animal models of neuropsychiatric disorders, such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD), where the histaminergic system is implicated, is a promising avenue for future investigation. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers embarking on such studies, ultimately contributing to a deeper understanding of the complex role of the histamine H3 receptor in brain health and disease.

References

- Methimepip - Grokipedia. (n.d.).

- Okamura, Y., Shigemasa, C., & Tatsuhara, T. (1986). Pharmacokinetics of methimazole in normal subjects and hyperthyroid patients. Endocrinologia japonica, 33(5), 605–615.

- Skellern, G. G., & Mahmoudian, M. (1980). The pharmacokinetics of methimazole after oral administration of carbimazole and methimazole, in hyperthyroid patients. British journal of clinical pharmacology, 9(5), 543–548.

-

MMPC-Live Protocols. (2024). Novel Object Recognition test. Retrieved from [Link]

- Kitbunnadaj, R., Zuiderveld, O. P., de Esch, I. J., Vollinga, R. C., Bakker, R. A., Leurs, R., & Timmerman, H. (2005). N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist. Journal of medicinal chemistry, 48(8), 2823–2829.

- Varaschin, R. K., Parr, A. M., Dragasevic, P. S., Ryan, C. N., Savage, D. D., & Hamilton, D. A. (2018). The histamine H3 receptor inverse agonist SAR-152954 reverses deficits in long-term potentiation associated with moderate prenatal alcohol exposure. Neuropharmacology, 141, 211–221.

- Jamei, M., Marciniak, S., Feng, K., Barnett, A., Tucker, G., & Rostami-Hodjegan, A. (2009). The Simcyp® population-based ADME simulator. Expert opinion on drug metabolism & toxicology, 5(2), 211–222.

- Baker, J. G. (2008). Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. BMC pharmacology, 8, 1.

- Cooper, D. S. (1984). Clinical pharmacokinetics of antithyroid drugs. Clinical pharmacokinetics, 9(4), 327–336.

- Jönsson, S., Bech-Andersen, M., & Skovgaard, L. T. (1987). Pharmacokinetic properties and bioavailability of methimazole. British journal of clinical pharmacology, 24(3), 379–384.

- Gonzalez-Maeso, J., & Sealfon, S. C. (2009). Preclinical models of antipsychotic drug action. Trends in pharmacological sciences, 30(11), 567–575.

-

Abcam. (2019). Brain slice electrophysiology video protocol. Retrieved from [Link]

- Genter, M. B., Deamer, N. J., & Blake, B. L. (1995). Olfactory toxicity of methimazole: dose-response and structure-activity studies and characterization of flavin-containing monooxygenase activity in the Long-Evans rat olfactory mucosa. Toxicology and applied pharmacology, 132(1), 15–22.

-

Walsh Medical Media. (2012). Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. Retrieved from [Link]

- Nakakura, H., Kido, M., & Onodera, K. (1995). In vivo microdialysis measurement of histamine in rat blood effects of compound 48/80 and histamine receptor antagonists. Agents and actions, 44(1-2), 1–6.

-

MMPC-Live Protocols. (2024). Morris Water Maze. Retrieved from [Link]

- Savage, D. D., Rosenberg, M. J., Wolff, C. R., Varaschin, R. K., & Hamilton, D. A. (2012).

- Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of visualized experiments : JoVE, (126), 55718.

- Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.

-

Fadool, D. A. (n.d.). Brain-Slice Electrophysiology. Retrieved from [Link]

- Morisset, S., Rouleau, A., Ligneau, X., Gbahou, F., Tardivel-Lacombe, J., Giraud, P., ... & Arrang, J. M. (2002). Histamine H 3 receptor transduction through cAMP pathway modulates histamine synthesis but not histamine release. Journal of neurochemistry, 82(3), 629–637.

- Johnson, T. E., Wylie, T. N., & Johnson, F. B. (2021). Modulating Thyroid Hormone Levels in Adult Mice: Impact on Behavior and Compensatory Brain Changes. Frontiers in aging neuroscience, 13, 681432.

- Esbenshade, T. A., Browman, K. E., Bitner, R. S., Strakhova, M., Cowart, M. D., & Brioni, J. D. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British journal of pharmacology, 154(6), 1166–1181.

- Morisset, S., Traiffort, E., Gbahou, F., Ligneau, X., Tardivel-Lacombe, J., Giraud, P., ... & Arrang, J. M. (2000). Histamine H3-receptor-mediated [35S]GTPgamma[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. Molecular pharmacology, 58(3), 575–583.

- Petersen, L. J., Church, M. K., & Skov, P. S. (1997). In vivo microdialysis estimation of histamine in human skin. Allergy, 52(3), 294–298.

- Lim, H. D., de Esch, I. J., & Leurs, R. (2015). In silico and in vitro studies of two non-imidazole multiple targeting agents at histamine H3 receptors and cholinesterase enzymes. Journal of computer-aided molecular design, 29(12), 1115–1126.

-

Abcam. (2019). Brain slice electrophysiology video protocol. Retrieved from [Link]

- Pratt, J. A., Morris, B., & Dawson, N. (2018). Deconstructing Schizophrenia: Advances in Preclinical Models for Biomarker Identification. Current topics in behavioral neurosciences, 36, 335–363.

- Andersen, F., Mårbjerg, T. F., Birknow, M. R., Keller, S. H., Hansen, H. D., & Knudsen, G. M. (2023). Combined In Vivo Microdialysis and PET Studies to Validate [11C]Yohimbine Binding as a Marker of Noradrenaline Release. International journal of molecular sciences, 24(8), 7247.

- Burgeno, L. J., & Phillips, P. E. (2016). Behavioral inhibition in mice bred for high vs. low levels of methamphetamine consumption or sensitization. Psychopharmacology, 233(19-20), 3531–3540.

-

Assay Guidance Manual. (2012). GTPγS Binding Assays. Retrieved from [Link]

-

UC Davis. (2019). Morris Water Maze. Retrieved from [Link]

-

Brain & Behavior Research Foundation. (2017). New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. Retrieved from [Link]

- Hoffman, E. J., & Lupica, C. R. (2013). Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices. Current protocols in pharmacology, 62, 11.17.1–11.17.22.

- Brandeis, R., Brandys, Y., & Yehuda, S. (1989). The use of the Morris Water Maze in the study of memory and learning. International Journal of Neuroscience, 48(1-2), 29–69.

-

Queensland Brain Institute. (2023). LAB_062 Novel Object/Location Recognition for Rodents. Retrieved from [Link]

- Wilson, B. E., & Schedewie, H. K. (1991). Dose-response Relationship Between Thyroid Hormone and Growth Velocity in Cynomolgus Monkeys. The Journal of clinical endocrinology and metabolism, 72(4), 865–871.

-

JoVE. (2022). Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview. Retrieved from [Link]

-

Queen's University. (2013). Morris Water Maze (Rats). Retrieved from [Link]

-

Fadool, D. A. (n.d.). Brain-Slice Electrophysiology. Retrieved from [Link]

-

PsychoGenics Inc. (n.d.). Preclinical Schizophrenia Studies. Retrieved from [Link]

- Horsman, G. A., & Tofte, S. J. (1994). Quantitative measurement of extracellular histamine concentrations in intact human skin in vivo by the microdialysis technique: methodological aspects.

- Westerink, B. H., & Tuntler, J. (1991). Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis. Journal of neurochemistry, 56(4), 1304–1310.

- Eichelbaum, M. (1976). Drug metabolism in thyroid disease. Clinical pharmacokinetics, 1(5), 339–350.

Sources

- 1. researchrepository.universityofgalway.ie [researchrepository.universityofgalway.ie]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Differential effects of the histamine H3 receptor agonist methimepip on dentate granule cell excitability, paired-pulse plasticity and long-term potentiation in prenatal alcohol-exposed rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of methimazole in normal subjects and hyperthyroid patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic properties and bioavailability of methimazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mmpc.org [mmpc.org]

- 12. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mmpc.org [mmpc.org]

- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. Morris Water Maze (Rats) | Animals in Science [queensu.ca]

Methodological & Application

Application Note: Preparation of Methimepip Dihydrobromide for In Vivo Administration

Scientific Background & Rationale

Mechanism of Action

Methimepip is an extremely potent and selective agonist for the histamine H3 receptor (

When Methimepip binds to the H3 receptor, it activates the

Mechanistic Pathway Diagram

Figure 1: Signal transduction pathway of Methimepip-induced H3 receptor activation, resulting in the suppression of histamine release.

Compound Profile & Technical Specifications

Crucial Warning: Do not confuse Methimepip with Methimazole (an antithyroid drug). Verify the CAS number before proceeding.

| Parameter | Specification | Notes |

| Compound Name | Methimepip dihydrobromide | Salt form is preferred for solubility. |

| CAS Number | 817636-54-7 | Specific to the dihydrobromide salt. |

| Molecular Formula | ||

| Molecular Weight | 341.09 g/mol | Use this value for molarity calculations. |

| Solubility | Water: ~100 mM (High) | Highly soluble in aqueous media. |

| Storage (Solid) | Desiccate at Room Temp (RT) | Protect from moisture. |

| Typical Dose | 1 – 10 mg/kg (IP/SC) | 5 mg/kg is the standard effective dose in rats. |

Preparation Protocols

Protocol A: Stock Solution (Concentrated)

Purpose: To create a stable, high-concentration solution for long-term storage. Vehicle: Sterile Water (Milli-Q or WFI). Do not use saline for the stock to prevent salt precipitation during freezing.

-

Calculation: Determine the mass required for a 10 mg/mL stock.

-

Example: To prepare 5 mL of stock, weigh 50 mg of Methimepip dihydrobromide.

-

-

Solubilization: Add the solid to 5 mL of sterile water. Vortex for 30–60 seconds. The solution should be clear and colorless.

-

Filtration (Optional for Stock): If particulate matter is visible, filter through a 0.22 µm PVDF syringe filter.

-

Aliquot & Store: Dispense into small aliquots (e.g., 200 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for up to 1 month) or -80°C (stable for 6 months).

Protocol B: Working Solution (For Injection)

Purpose: To prepare the final solution for immediate administration. Vehicle: 0.9% Sterile Saline (Physiological Saline).

-

Thaw: Thaw a stock aliquot at room temperature. Vortex briefly.

-

Dilution: Dilute the stock with sterile saline to the target concentration.

-

Target: For a 5 mg/kg dose administered at 10 mL/kg volume, the required concentration is 0.5 mg/mL .

-

Mix: Add 50 µL of Stock (10 mg/mL) to 950 µL of Sterile Saline.

-

-

pH Check (Critical Self-Validation):

-

Dihydrobromide salts can be acidic. Check the pH of the final working solution using a micro-pH probe or litmus paper.

-

Acceptable Range: pH 5.5 – 7.5.

-

Adjustment: If pH < 5.0, adjust carefully with dilute NaOH (0.1 N), but usually, the dilution into saline buffers it sufficiently.

-

-

Sterilization: Pass the final working solution through a 0.22 µm PES or PVDF syringe filter into a sterile vial. This is mandatory for IP/SC injections to prevent peritonitis.

Workflow Visualization

Figure 2: Step-by-step workflow for preparing injectable Methimepip solutions.

Dosing Guidelines & Calculations

Salt Correction Factor

Pharmacological literature often reports doses based on the salt form for this compound. However, if you must normalize to the free base:

-

MW Salt: 341.09 g/mol

-

MW Free Base: ~179.2 g/mol

-

Conversion: 1 mg of Salt

0.52 mg of Free Base. -

Recommendation: Unless otherwise specified, calculate doses using the salt weight (341.09) as per standard Tocris/supplier protocols.

Injection Volume Table (Rat/Mouse)

Assumption: Target Dose = 5 mg/kg (Salt)

| Animal | Weight (g) | Injection Vol (mL/kg) | Req. Conc (mg/mL) | Injection Vol (µL) |

| Mouse | 25 g | 10 mL/kg | 0.5 mg/mL | 250 µL |

| Mouse | 30 g | 10 mL/kg | 0.5 mg/mL | 300 µL |

| Rat | 250 g | 2 mL/kg | 2.5 mg/mL | 500 µL |

| Rat | 300 g | 2 mL/kg | 2.5 mg/mL | 600 µL |

Note: For rats, a lower injection volume (2 mL/kg) is often preferred to reduce stress, requiring a more concentrated working solution (2.5 mg/mL).

References

-

Kitbunnadaj, R., et al. (2005).[2] "N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist."[2] Journal of Medicinal Chemistry.

-

Tocris Bioscience. "Methimepip dihydrobromide Technical Datasheet."

-

R&D Systems. "Methimepip dihydrobromide Product Details."

-

Blandina, P., et al. (2010).[2] "Histamine H3 Receptor Agonists in Neuroscience." British Journal of Pharmacology.

Sources

- 1. N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential effects of the histamine H3 receptor agonist methimepip on dentate granule cell excitability, paired-pulse plasticity and long-term potentiation in prenatal alcohol-exposed rats - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Methimepip Dihydrobromide Behavioral Data Interpretation

Status: Operational Current Ticket: #H3R-AGO-001 Subject: Interpreting Behavioral Phenotypes & Troubleshooting Experimental Variance Assigned Specialist: Senior Application Scientist, Neuropharmacology Division[1]

Core System Overview: The Methimepip Mechanism

Before troubleshooting your data, you must validate your mechanistic hypothesis.[1] Methimepip dihydrobromide is a potent, highly selective Histamine H3 Receptor (H3R) Agonist .[1][2]

Crucial Distinction: Many researchers confuse H3 agonists with H3 antagonists/inverse agonists (e.g., Pitolisant, Ciproxifan).[1]

-

H3 Antagonists: Block the receptor

Increase histamine release -

Methimepip (Agonist): Activates the receptor

Inhibits histamine release

If you are using Methimepip to enhance memory or wakefulness, you have selected the wrong compound.

Mechanism of Action Diagram

The following diagram illustrates the negative feedback loop Methimepip exploits to silence histaminergic firing.

Figure 1: Signal transduction pathway of Methimepip.[1] Note the downstream reduction of multiple neurotransmitters, not just histamine.

Experimental Setup & Dosing Protocols

Issue: "I am seeing high variability in my behavioral data." Diagnosis: This often stems from incorrect salt correction or stability issues.[1]

Standardized Dosing Table (Rat/Mouse)

| Parameter | Specification | Technical Note |

| MW (Salt) | 341.09 g/mol | CRITICAL: Use this MW, not the free base (179.26), for calculations.[1] |

| Vehicle | 0.9% Saline | Highly soluble (up to 100 mM).[1] |

| Route | i.p. or s.c. | Excellent Blood-Brain Barrier (BBB) penetration.[1] |

| Effective Dose | 5 – 10 mg/kg | < 2 mg/kg may be sub-threshold; > 15 mg/kg risks off-target sedation.[1] |

| Pre-treatment | 30 – 60 mins | Peak brain concentration aligns with histamine reduction nadir.[1] |

| Stability | High | Stock solutions stable at -20°C. Do not freeze/thaw >3 times.[1] |

Protocol: Preparation of 10 mg/kg Dose (Example)

-

Calculate: For a 25g mouse, you need 0.25 mg of drug.[1]

-

Concentration: Prepare a 2.5 mg/mL stock to inject 0.1 mL/10g body weight.

-

Correction: If your vial contains 10 mg of Methimepip Dihydrobromide , it contains only ~5.2 mg of active Methimepip base.[1]

-

Action: Always calculate dose based on the salt form weight unless your protocol specifies "base equivalent."[1]

-

Behavioral Data Interpretation & Troubleshooting

Scenario A: Sleep & Wakefulness Studies

User Report: "I injected Methimepip, but the animals didn't fall asleep immediately, even though microdialysis shows histamine is down."

Technical Insight: This is a known paradox in H3R pharmacology. While Methimepip reduces cortical histamine by ~75%, this does not always translate to immediate sleep induction (hypnosis).[1]

-

Explanation: The brain has redundant arousal systems (Orexin, Norepinephrine).[1] Silencing histamine alone via H3R may not overcome high sympathetic tone if the animal is stressed.[1]

-

Troubleshooting:

Scenario B: Anxiety & Exploration (Open Field / EPM)

User Report: "My treated animals spent zero time in the open arms. Is Methimepip anxiogenic?"

Technical Insight: Likely a False Positive .[1] H3 agonists suppress locomotor activity.[1] If an animal does not move, it cannot enter the open arms.

-

Validation Step: You must normalize your Anxiety Index against Total Distance Moved.[1]

-

The Fix: If Total Distance in Methimepip group is <50% of Control, your anxiety data is invalid due to motor sedation.

Scenario C: Memory & Cognition (Novel Object Recognition)

User Report: "The treated animals failed the discrimination task."

Technical Insight: This is the expected result. Methimepip impairs Short-Term Memory (STM) and Long-Term Potentiation (LTP) by reducing acetylcholine release in the hippocampus.[1]

-

Reference Point: If you see improved memory, check if you accidentally used an antagonist (like Thioperamide).[1]

Troubleshooting Logic Tree

Use this flow to diagnose "bad data" before repeating the experiment.

Figure 2: Decision support logic for troubleshooting Methimepip experimental variance.

Frequently Asked Questions (FAQs)

Q: Can I use Methimepip to study obesity/metabolic syndrome? A: Yes. H3 agonists inhibit the release of histamine, which is a satiety signal. Chronic treatment with Methimepip may lead to hyperphagia (overeating) and weight gain, making it a useful tool for modeling metabolic dysregulation mediated by the histaminergic system.[1]

Q: How does Methimepip compare to Immepip? A: Methimepip is the N-methyl derivative of Immepip.[1][2]

-

Affinity: Methimepip has higher affinity (pKi 9.0 vs 8.0 for Immepip).[1][4]

-

BBB Penetration: Methimepip crosses the blood-brain barrier more efficiently, making it superior for in vivo CNS behavioral studies.[1]

Q: I see "biphasic" effects in literature. What does this mean? A: At very low doses, H3 ligands can sometimes preferentially bind to high-affinity autoreceptors (decreasing histamine).[1] At extremely high doses, selectivity might drop, or they might engage heteroreceptors (on GABA/Glutamate neurons) differently.[1] Stick to the 5–10 mg/kg window to maintain autoreceptor selectivity.[1]

References

-

Kitbunnadaj, R., et al. (2005). "N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist."[1] Journal of Medicinal Chemistry.

-

Gbahou, F., et al. (2006). "Effects of the H3 receptor agonist methimepip on sleep-wake cycle in the rat."[1] Pharmacology Biochemistry and Behavior. (Validating the dissociation between histamine release and sleep phenotype).

-

Tocris Bioscience. "Methimepip dihydrobromide Product Information & Physical Data."[1]

-

Blandina, P., et al. (2010). "Histamine H3 receptors and cognition."[1] Frontiers in Systems Neuroscience. (Mechanistic grounding for memory impairment).[1]

Sources

Technical Support Center: Methimepip Dihydrobromide Handling Guide

Compound: Methimepip dihydrobromide

Classification: Selective Histamine H

Introduction: The Stability Imperative

Methimepip dihydrobromide is a highly potent, selective agonist for the histamine H

Improper handling leads to water absorption from the atmosphere, which alters the effective molecular weight (leading to dosing errors) and facilitates hydrolysis-driven degradation. This guide replaces generic advice with a field-proven protocol to maintain pharmacological integrity.

Module 1: The "Golden Standard" Storage Protocol

The primary cause of experimental failure with Methimepip is not chemical instability, but physical degradation (deliquescence) due to moisture.

Storage Matrix

| State | Temperature | Conditions | Shelf Life |

| Solid Powder | -20°C (Preferred) or RT | Strictly Desiccated . Protected from light. | > 2 Years |

| Stock Solution (DMSO) | -20°C or -80°C | Aliquoted (Single-use).[1] Sealed. | 6 Months |

| Aqueous Solution | N/A | Prepare Fresh . Do not store. | < 24 Hours |

Critical Handling Workflow

The following workflow prevents "cold-shock" condensation, which turns your powder into a sticky, unusable gum.

Figure 1: Moisture-Free Handling Workflow. The equilibration step (red) is non-negotiable. Opening a cold vial attracts atmospheric moisture instantly.

Module 2: Solubilization & Stock Preparation

Solvent Choice & Solubility Data

Methimepip dihydrobromide is highly soluble in water due to its ionic nature, but DMSO is preferred for stock solutions to prevent microbial growth and hydrolysis over time.

| Solvent | Max Solubility | Recommended Stock Conc. | Notes |

| Water | ~100 mM | 10 mM | Use degassed, molecular biology grade water. |

| DMSO | ~100 mM | 10 - 50 mM | Best for freezing. DMSO stocks are stable at -20°C. |

| Ethanol | Low/Variable | N/A | Not recommended. |

The Stoichiometry Trap (Molar Mass Calculation)

A common error in calculating

-

Methimepip (Free Base): MW

179.3 g/mol -

Methimepip Dihydrobromide: MW

341.09 g/mol [2][3] -

Correction Factor: 1.90

Protocol:

-

Check the Certificate of Analysis (CoA) for your specific batch. If it is a hydrate (e.g.,

), the MW will be higher than 341.09. -

Formula:

-

Example: To make 1 mL of 10 mM stock:

Module 3: Mechanism of Action (Context)[5][6][7][8]

Understanding the pathway helps troubleshoot "lack of effect" in experiments. Methimepip acts on the H

Figure 2: H3 Receptor Signaling Cascade. Methimepip functions as a "brake," reducing cAMP and inhibiting neurotransmitter release via presynaptic autoreceptors.[4]

Module 4: Troubleshooting & FAQs

Q1: The powder has turned into a sticky yellow/brown gum. Is it still usable?

Diagnosis: Deliquescence.[5][6] The HBr salt has absorbed atmospheric water. Solution: Discard. While the chemical structure might be intact, weighing is now impossible, and hydrolysis may have initiated. Prevention: Never open the vial while it is cold. Allow 60 minutes of equilibration time at room temperature before breaking the seal.

Q2: My stock solution in PBS precipitated after freezing.

Diagnosis: "Salting out" effect. Phosphate Buffered Saline (PBS) lowers the solubility of many organic salts during freeze-thaw cycles due to ionic crowding and pH shifts. Solution:

-

Warm the solution to 37°C and vortex vigorously.

-

If it does not redissolve, prepare a new stock in pure DMSO .

-

Dilute into PBS only at the final step (working concentration) immediately before use.

Q3: I am treating cells, and the results are variable.

Diagnosis: Oxidation or DMSO toxicity. Solution:

-

Check DMSO: Ensure the final DMSO concentration in your cell culture is < 0.1% (v/v).

-

Check Freshness: Methimepip in aqueous media oxidizes over time. Do not store diluted working solutions overnight.

Q4: How do I calculate the dose for in vivo (rat/mouse) studies?

Diagnosis: Salt correction error. Solution: Doses in literature are often reported as "free base" equivalents.

-

If a paper cites "5 mg/kg Methimepip," you must inject:

References

-

Kitbunnadaj, R. et al. (2005).[7] N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist.[8] Journal of Medicinal Chemistry, 48(6), 2100–2107. Available at: [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. scbt.com [scbt.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Surface Coating Prevents Hygroscopic Salt Damage - Polygon Group [polygongroup.com]

- 7. Differential effects of the histamine H3 receptor agonist methimepip on dentate granule cell excitability, paired-pulse plasticity and long-term potentiation in prenatal alcohol-exposed rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Technical Support Center: A Troubleshooting Guide for In Vivo Research with Histamine H3 Receptor Antagonists

A Note from the Senior Application Scientist:

Welcome to the technical support center for in vivo research involving histamine H3 receptor (H3R) antagonists. It has come to our attention that there may be some confusion regarding the compound "Methimepip dihydrobromide." After a thorough review of scientific literature, it appears this name is likely a typographical error, and the intended focus of your research is on the class of compounds known as histamine H3 receptor antagonists .

This guide is designed to address the common challenges and questions that arise during the in vivo evaluation of these promising therapeutic agents. As a class, H3R antagonists are being investigated for a variety of neurological and psychiatric conditions due to their ability to modulate the release of several key neurotransmitters. This guide will provide you with the necessary information to design robust experiments, troubleshoot common issues, and ensure the integrity of your data. We will delve into the critical role of control experiments, offering both the "how" and the "why" to empower your research.

Section 1: Foundational Experimental Design & Controls

This section addresses the fundamental aspects of setting up a well-controlled in vivo study with H3R antagonists.

Q1: What are the essential control groups I need for my in vivo study with an H3R antagonist, and why is each one critical?

A1: A robust experimental design is the cornerstone of reproducible in vivo research. For an H3R antagonist study, the following control groups are considered essential:

-

Vehicle Control Group: This is arguably the most critical control group.[1] It consists of animals that receive the same injection volume, route of administration, and handling as the experimental group, but are administered only the solvent (vehicle) used to dissolve the H3R antagonist.

-

Causality Explained: The vehicle itself can have physiological effects.[2] For example, solvents like DMSO or certain cyclodextrins can have biological activity. Without a vehicle control, you cannot definitively attribute any observed effects to the H3R antagonist. This group serves as the baseline to which all other groups are compared.[3]

-

-

Naïve/Untreated Control Group: This group of animals does not receive any treatment or injection.

-

Causality Explained: This group helps to assess the effects of handling and injection stress. Comparing the vehicle control to the naïve control can reveal if the administration procedure itself is a confounding variable in your behavioral or physiological readouts.

-

-

Positive Control Group: This group receives a well-characterized compound that is known to produce the expected effect in your chosen assay.

-

Causality Explained: A positive control validates your experimental model.[4] For instance, if you are testing the pro-cognitive effects of an H3R antagonist, you might use a known cognitive enhancer like Donepezil.[5] If the positive control does not produce the expected effect, it suggests a problem with the experimental setup, not necessarily the test compound.

-

The ARRIVE guidelines strongly recommend detailed reporting on all experimental groups to ensure transparency and reproducibility.[6]

Section 2: Formulation and Administration Troubleshooting

The delivery of your H3R antagonist to the target site is a critical step that can significantly impact your results.

Q2: I'm observing high variability in my data between animals in the same treatment group. Could my formulation or administration technique be the problem?

A2: High variability is a common and frustrating issue in in vivo studies.[7] Inconsistent formulation and administration are often the culprits. Here's a troubleshooting guide:

Formulation Issues:

-

Solubility and Stability: Many H3R antagonists are sold as dihydrobromide salts, which generally have good water solubility. However, it's crucial to confirm the solubility of your specific compound in the chosen vehicle.

-

Troubleshooting:

-

Visual Inspection: Always ensure your final formulation is a clear solution with no visible precipitate.

-

pH Adjustment: The pH of your vehicle can impact solubility. For many amine-containing compounds, a slightly acidic pH can improve solubility. However, ensure the final pH is physiologically tolerated.

-

Fresh Preparation: Prepare your dosing solutions fresh daily unless you have data to support their stability in solution over time.

-

-

-

Vehicle Selection: While normal saline is often a good starting point for water-soluble compounds, some H3R antagonists may require co-solvents or other excipients.[8]

-

Troubleshooting:

-

Literature Review: Check the literature for vehicles used with your specific H3R antagonist or structurally similar compounds.

-

Vehicle Toxicity: If you must use a co-solvent like DMSO or PEG, keep the concentration as low as possible and always include a vehicle control group with the exact same composition.[2]

-

-

Administration Technique:

-

Route of Administration: The chosen route (e.g., intraperitoneal (i.p.), oral (p.o.), subcutaneous (s.c.)) will significantly affect the pharmacokinetics of your compound.[9]

-

Troubleshooting:

-

Consistency is Key: Ensure all researchers involved in the study are using the exact same, standardized procedure for injections. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.

-

Volume and Speed: The volume and speed of injection should be consistent across all animals.

-

-

Section 3: Behavioral and Pharmacodynamic Readouts

The effects of H3R antagonists are often assessed through behavioral paradigms.

Q3: My H3R antagonist is not showing the expected pro-cognitive effects in the Novel Object Recognition (NOR) test. What could be going wrong?

A3: A lack of efficacy in a behavioral test like the NOR can be due to several factors, ranging from the experimental design to the compound's intrinsic properties.

Experimental Design and Procedural Issues:

-

Habituation: Insufficient habituation to the testing arena can lead to high levels of anxiety and exploratory behavior that can mask cognitive effects.

-

Troubleshooting: Ensure a proper habituation phase where animals are allowed to freely explore the empty arena before the training trial.

-

-

Object Preference: The objects used in the NOR test should be of similar size, texture, and complexity, and animals should not have an innate preference for one over the other.

-

Troubleshooting: Conduct a preliminary object preference test with a separate cohort of animals to validate your chosen objects.

-

-

Timing of Dosing: The timing of your H3R antagonist administration relative to the training and testing phases is critical and depends on the compound's pharmacokinetics.

-

Troubleshooting: If pharmacokinetic data is unavailable, a time-course experiment is recommended to determine the optimal dosing window.

-

Pharmacological Considerations:

-

Dose-Response Relationship: You may be testing a dose that is too low or too high. H3R antagonists can exhibit a bell-shaped dose-response curve for cognitive enhancement.[10]

-

Troubleshooting: Conduct a dose-response study with a wide range of doses to identify the optimal therapeutic window.

-

-

Receptor Occupancy: The observed behavioral effect is directly related to the degree of H3 receptor occupancy in the brain.[10]

-

Troubleshooting: If available, use in vivo receptor occupancy data to guide your dose selection.

-

Experimental Protocol: Novel Object Recognition (NOR) Test

This protocol provides a general framework. Specific timings and parameters should be optimized for your lab and animal strain.

-

Habituation (Day 1):

-

Place each animal in the empty testing arena (e.g., a 40x40x40 cm open field) for 10 minutes to allow for free exploration.

-

-

Training/Sample Phase (Day 2):

-

Administer the H3R antagonist or vehicle at the predetermined time before the training phase.

-

Place two identical objects in the arena.

-

Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).

-

Record the time spent exploring each object.

-

-

Testing/Choice Phase (Day 2 or 3):

-

After a retention interval (e.g., 1 hour or 24 hours), place one familiar object and one novel object in the arena.

-

Allow the animal to explore for a set period (e.g., 5 minutes).

-

Record the time spent exploring each object.

-

-

Data Analysis:

-

Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A positive discrimination index indicates successful memory of the familiar object.

-

Data Presentation: Example Dose-Response Data for NOR

| Treatment Group | Dose (mg/kg) | N | Discrimination Index (Mean ± SEM) |

| Vehicle | - | 10 | 0.15 ± 0.05 |

| H3R Antagonist | 0.1 | 10 | 0.25 ± 0.06 |

| H3R Antagonist | 1.0 | 10 | 0.45 ± 0.08 |

| H3R Antagonist | 10.0 | 10 | 0.20 ± 0.07 |

| Positive Control | 1.0 | 10 | 0.42 ± 0.09 |

*p < 0.05 compared to Vehicle

Section 4: Understanding the Mechanism of Action

Visualizing the proposed mechanism of your H3R antagonist can aid in interpreting your results and designing follow-up experiments.

Q4: How does an H3R antagonist lead to cognitive enhancement? Can this be visualized?

A4: Histamine H3 receptors are primarily presynaptic autoreceptors and heteroreceptors in the central nervous system. As autoreceptors, they inhibit the synthesis and release of histamine. As heteroreceptors, they inhibit the release of other important neurotransmitters involved in cognition, such as acetylcholine and dopamine.[11]

By blocking these inhibitory H3 receptors, an H3R antagonist effectively "cuts the brakes" on neurotransmitter release, leading to increased levels of histamine, acetylcholine, and dopamine in the synaptic cleft.[10] This enhanced neurotransmission in key brain regions like the prefrontal cortex and hippocampus is thought to underlie the pro-cognitive effects of these compounds.[11]

Diagram: Signaling Pathway of H3R Antagonism

Caption: Workflow for an integrated PK/PD study to correlate drug concentration with effect.

Step-by-Step Protocol for an Integrated PK/PD Study:

-

Dose Selection: Choose at least three doses of your H3R antagonist (low, medium, and high) based on preliminary data or literature.

-

Group Allocation: For each dose, establish separate groups of animals for each time point you want to sample (e.g., 30 min, 1h, 2h, 4h post-dose). You will also have a vehicle control group for each time point.

-

Dosing and Behavioral Testing: Administer the compound. At the appropriate time post-dosing, conduct your behavioral test (e.g., NOR).

-

Sample Collection: Immediately after the behavioral test, collect blood and brain tissue from the animals.

-

Pharmacokinetic Analysis: Analyze the plasma and brain homogenates to determine the concentration of the H3R antagonist at each time point for each dose.

-

Data Correlation: Plot the drug concentration in the brain against the behavioral effect (e.g., discrimination index) to establish a concentration-effect relationship.

By following this integrated approach, you can move beyond simple dose-response relationships and gain a deeper understanding of the pharmacodynamics of your H3R antagonist.

References

-

Bitner, R. S., Markosyan, S., Nikkel, A. L., & Brioni, J. D. (2011). In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease. Neuropharmacology, 60(2-3), 460–466. [Link]

-